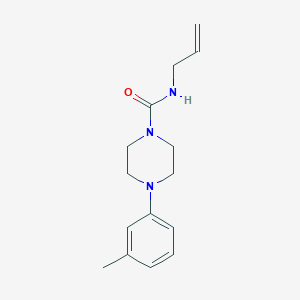![molecular formula C14H17N3O2 B7461382 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one, also known as MI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development. In
作用機序
The mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one also reduces the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has shown great potential for drug development, and there are several future directions for research. One direction is to investigate the use of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one as a treatment for various types of cancer. Another direction is to explore its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one and to optimize its pharmacological properties.
In conclusion, 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its simple synthesis method and various biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
合成法
The synthesis of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one involves the reaction between 2-methyl-2,3-dihydroindole and imidazolidine-2-one in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields a white crystalline product. The purity of the product can be improved through recrystallization.
科学的研究の応用
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
1-[2-(2-methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-8-11-4-2-3-5-12(11)17(10)9-13(18)16-7-6-15-14(16)19/h2-5,10H,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZJAHCJUUKMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

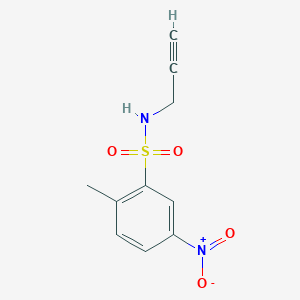
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
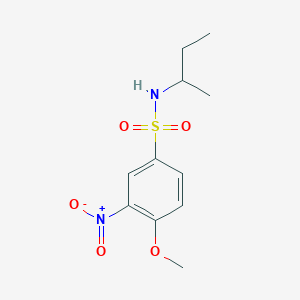
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)

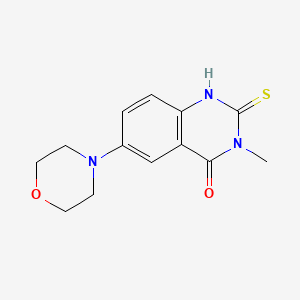
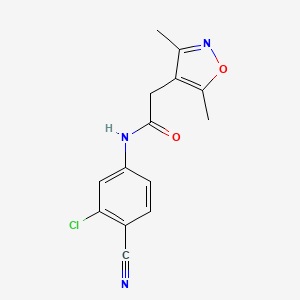


![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
